4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

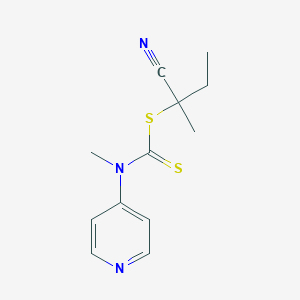

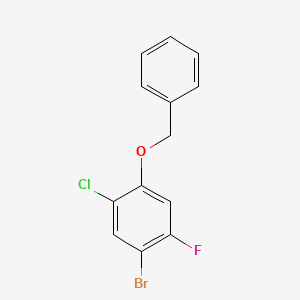

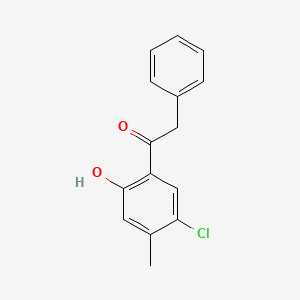

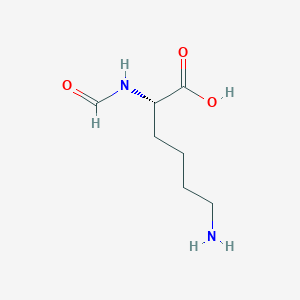

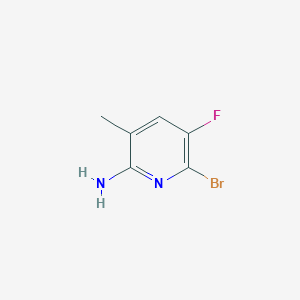

“4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene” is a chemical compound with the molecular formula C13H9BrClFO . It is a solid substance and is used in various chemical reactions due to its unique structure .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters . Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This method has been applied to various compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with benzyloxy, bromo, chloro, and fluoro groups . The InChI code for this compound is1S/C13H9BrClFO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 . Chemical Reactions Analysis

This compound, like other organoboranes, can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 315.57 .Wissenschaftliche Forschungsanwendungen

Ortho-Lithiation and Halogenation Processes

Research has shown that fluoroarenes with additional substituents like chlorine or bromine undergo deprotonation adjacent to a fluorine atom when treated with specific reagents. For example, the treatment of 1-chloro-4-fluorobenzene with potassium tert-butoxide/butyllithium led to the formation of chloro and fluoro benzoic acids (Mongin & Schlosser, 1996).

Electrochemical Fluorination

Studies on the electrochemical fluorination of halobenzenes like chlorobenzene and bromobenzene have revealed complex reaction mechanisms involving various halogenated compounds. The cathodic dehalogeno-defluorination process is significant in these reactions (Horio et al., 1996).

Fluorination with Xenon Difluoride

Fluorination of benzene derivatives using the XeF2—BF3•Et2O system has been demonstrated. This method has been effective in fluorinating toluene and chloro- and bromobenzenes predominantly at the ortho and para positions (Fedorov et al., 2015).

Substitution by Arylthio- and Arylsulphonyl Radicals

Research has shown that arylthio- and arylsulphonyl radicals can replace the halogen atom in chloro-, bromo-, and iodo-benzenes. Fluorobenzene, however, does not react significantly under these conditions (Benati et al., 1972).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used as building blocks in the synthesis of pharmaceuticals, such as brilanestrant, a selective estrogen receptor degrader .

Mode of Action

The mode of action of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene involves reactions at the benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Biochemical Pathways

The compound can participate in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (31557) and structure , would influence its pharmacokinetic behavior.

Result of Action

Similar compounds have been used in the synthesis of pharmaceuticals that degrade estrogen receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of a catalyst, the temperature, and the pH of the environment . Additionally, the compound’s stability could be influenced by storage conditions .

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLITPOGDUCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)